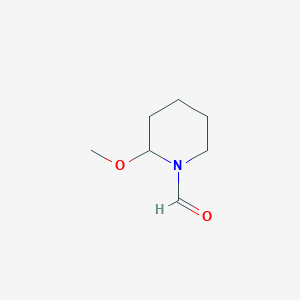
2-Methoxy-1-formylpiperidine
Cat. No. B1620771
Key on ui cas rn:
61020-07-3
M. Wt: 143.18 g/mol
InChI Key: GMXVFNHJKDDELJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04404082
Procedure details


In the flow apparatus with cell as described in Example 1 a mixture of 4,800 g of 1-formylpiperidine, 13,600 g of methanol and 68 g of tetramethylammonium tetrafluoroborate was electrolyzed at 27.5 A, 42 volts and 25° C. for 27 hours and 33 minutes (corresponding to 2,273 Ahr). After distillative work up, 5,720 g of 1-formyl-2-methoxypiperidine were isolated, corresponding to a current efficiency of 86.9%.



Identifiers


|
REACTION_CXSMILES
|
[CH:1]([N:3]1[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4]1)=[O:2].[CH3:9][OH:10]>F[B-](F)(F)F.C[N+](C)(C)C>[CH:1]([N:3]1[CH2:8][CH2:7][CH2:6][CH2:5][CH:4]1[O:10][CH3:9])=[O:2] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)N1CCCCC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
68 g
|
|
Type
|
catalyst
|
|
Smiles
|
F[B-](F)(F)F.C[N+](C)(C)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
42 volts and 25° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
for 27 hours
|
|
Duration
|
27 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
33 minutes (corresponding to 2,273 Ahr)
|
|
Duration
|
33 min
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=O)N1C(CCCC1)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | ||
| YIELD: CALCULATEDPERCENTYIELD | 94.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
